molecular formula C7H6N2O4 B8478998 Nitrophenyl carbamate

Nitrophenyl carbamate

Cat. No. B8478998
M. Wt: 182.13 g/mol
InChI Key: FRQWVAWXEBTURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrophenyl carbamate is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitrophenyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrophenyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Nitrophenyl carbamate

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

(2-nitrophenyl) carbamate

InChI

InChI=1S/C7H6N2O4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H,(H2,8,10)

InChI Key

FRQWVAWXEBTURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester was prepared from benzyl 2-aminoethylcarbamate using the same reaction sequence outlined by Andruszkiewicz et al in Synthetic Communications 2008, 38, p. 905-913 (reaction with acrylonitrile, followed by protection of the secondary amine with the BOC group, and conversion of the nitrile group to an amino group with one less methylene unit using the Hoffmann rearrangement). (2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester (500 mg, 1.48 mmol) was taken up in 15 mL of CH2Cl2 along with 4-methylmorpholine (449 mg, 4.44 mmol) and cooled to 0° C. 4-Nitrophenyl chloroformate (328 mg, 1.63 mmol) was then added at 0° C. The resulting reaction mixture was warmed to room temperature and stirred for 16 h. It was then diluted with water. The organic layer was separated, dried (Na2SO4), and concentrated under reduced pressure. Purification by chromatography (95% CH2Cl2, 5% MeOH) afforded the intermediate nitrophenyl carbamate (480 mg; 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
449 mg
Type
reactant
Reaction Step Five
Quantity
328 mg
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.